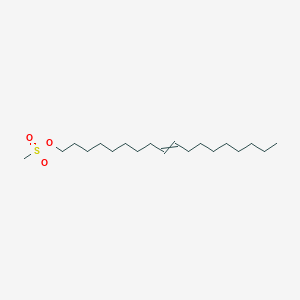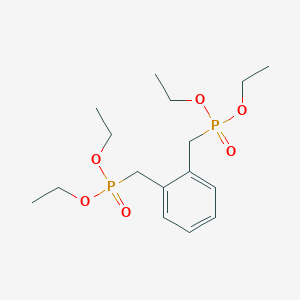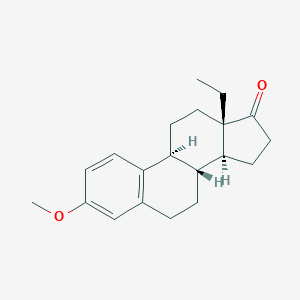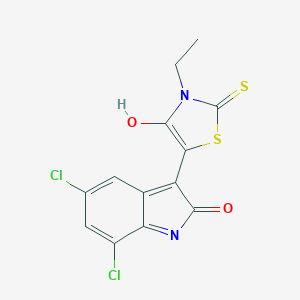![molecular formula C6H8N2 B042012 5,6-二氢-4H-吡咯并[1,2-b]吡唑 CAS No. 107862-65-7](/img/structure/B42012.png)
5,6-二氢-4H-吡咯并[1,2-b]吡唑
描述
5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole (also known as DHPP) is an organic heterocyclic compound that belongs to the pyrrolo[1,2-b]pyrazole class of compounds. DHPP is a small molecule that is used in a variety of organic synthesis reactions and is an important building block for the synthesis of other compounds. DHPP has been used in many scientific research applications due to its unique structure and its ability to form strong complexes with other molecules.
科学研究应用
抗凝治疗
5,6-二氢-4H-吡咯并[1,2-b]吡唑: 衍生物已被研究用于其作为血液凝固因子Xa和XIa的双重抑制剂的潜力 . 这些因子在血液凝固级联中起着至关重要的作用,抑制它们可以抑制血栓形成,同时最大程度地减少对正常止血的影响。这些衍生物的合成涉及结合吡咯喹啉酮和噻唑片段,这可能导致新一代抗凝剂。
抗炎和止痛应用
从5,6-二氢-4H-吡咯并[1,2-b]吡唑衍生的化合物已被用于制备withasomnine分子和吡唑生物碱。 这些分子在开发抗炎化合物和止痛药方面有应用,表明它们在疼痛管理和炎症控制方面的潜力 .
抗肿瘤活性
5,6-二氢-4H-吡咯并[1,2-b]吡唑的某些功能性衍生物在抗肿瘤活性方面显示出希望。 这种药效团一直是表现出在癌症治疗中可能有用特性的化合物的组成部分 .
抗菌和抗真菌特性
5,6-二氢-4H-吡咯并[1,2-b]吡唑的杂环片段已在具有抗菌和抗真菌活性的化合物中被鉴定出来。 这表明它在开发针对各种感染的治疗方法方面的用途 .
抗病毒和抗氧化用途
研究表明,5,6-二氢-4H-吡咯并[1,2-b]吡唑的衍生物可能具有抗病毒和抗氧化活性。 这些特性对于开发可以对抗病毒感染和氧化应激相关疾病的药物至关重要 .
血管生成抑制
5,6-二氢-4H-吡咯并[1,2-b]吡唑:也是开发血管生成抑制剂的关键分子。 这些抑制剂可以阻断新血管的生长,这是肿瘤生长和转移的关键过程 .
有机合成中间体
在有机合成中,5,6-二氢-4H-吡咯并[1,2-b]吡唑用作制备各种生物活性分子的中间体。 它在化学反应中的多功能性使其成为药物化学研究中的一种宝贵化合物 .
安全和危害
作用机制
Mode of Action
5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole interacts with its target by inhibiting the kinase activity of the TGF-βI receptor . This inhibition disrupts the signal transduction pathway, leading to changes in cellular processes controlled by this receptor.
Biochemical Pathways
The compound affects the TGF-β signaling pathway . By inhibiting the TGF-βI receptor, it disrupts the normal signaling cascade, affecting downstream effects such as cell growth and differentiation.
Result of Action
The inhibition of the TGF-βI receptor by 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole leads to a disruption in the normal cellular processes controlled by this receptor . This includes changes in cell growth, proliferation, differentiation, and apoptosis.
生化分析
Biochemical Properties
5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis, a form of programmed cell death . The compound binds to the active site of RIPK1, inhibiting its activity and thereby modulating cell death pathways. Additionally, 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole has been shown to interact with other proteins and biomolecules, affecting their function and stability.
Cellular Effects
The effects of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole on various cell types are profound. It influences cell signaling pathways, particularly those involved in cell death and survival. By inhibiting RIPK1, the compound can prevent necroptosis, thereby promoting cell survival under stress conditions . Furthermore, 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole affects gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole exerts its effects through specific binding interactions with biomolecules. The compound’s structure allows it to fit into the active sites of enzymes like RIPK1, blocking their activity . This inhibition can lead to downstream effects on cell signaling pathways, altering gene expression and cellular responses. Additionally, 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole may interact with other proteins, either stabilizing or destabilizing them, which further influences cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cells. Studies have shown that 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of necroptosis and other cellular processes, but the exact effects depend on the experimental conditions and duration of exposure.
Dosage Effects in Animal Models
The effects of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole vary with different dosages in animal models. At low doses, the compound effectively inhibits RIPK1 and prevents necroptosis without causing significant toxicity . At higher doses, 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole can exhibit toxic effects, including liver and kidney damage. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole is involved in several metabolic pathways, primarily through its interactions with enzymes like RIPK1 . The compound can affect metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels. Additionally, 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole may interact with cofactors and other molecules that modulate its activity and stability.
属性
IUPAC Name |
5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-2-6-3-4-7-8(6)5-1/h3-4H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKUERRPRLVSLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=NN2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00454120 | |
| Record name | 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00454120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
107862-65-7 | |
| Record name | 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00454120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazoles that make them interesting for medicinal chemistry?
A1: 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazoles are bicyclic heterocycles that offer diverse possibilities for structural modifications. Researchers have explored the introduction of aryl and heteroaryl substituents at various positions of the core scaffold. [, ] This flexibility in structural design allows for fine-tuning the compound's properties to target specific biological pathways.
Q2: Can you provide an example of a specific biological target that 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole derivatives have been investigated against?
A2: Yes, research has shown that certain 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole derivatives demonstrate inhibitory activity against ALK5 kinase. [, ] ALK5 kinase plays a crucial role in the TGF-beta signaling pathway, which is involved in various cellular processes, including cell growth and differentiation. Dysregulation of this pathway is implicated in several diseases, making ALK5 kinase an attractive target for drug discovery.
Q3: How does the substitution pattern on the 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold influence its biological activity?
A3: Structure-activity relationship (SAR) studies have revealed that the type and position of substituents significantly impact the inhibitory activity of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazoles against targets like ALK5 kinase. For instance, the presence of aryl or heteroaryl groups at specific positions on the scaffold has been linked to enhanced potency. [, ] These findings underscore the importance of systematic modifications to optimize the biological activity of this class of compounds.
Q4: What synthetic strategies are commonly employed to access diversely substituted 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazoles?
A4: Several synthetic approaches have been developed, with two notable routes highlighted in the literature:
- Palladium-Catalyzed Cross-Coupling Reactions: This method allows for the direct arylation or heteroarylation of the 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole core structure through C-H activation, offering a versatile strategy for introducing diverse substituents. []
- Intramolecular Cycloaddition Reactions: Researchers have utilized microwave irradiation to induce intramolecular [3+2] cycloaddition of nitrile-imine intermediates, leading to the formation of the desired 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold. [] This approach allows for the construction of structurally complex derivatives, including those with fused rings.
Q5: Beyond their potential therapeutic applications, have 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazoles been explored for other uses?
A5: Yes, one study highlights the selective hydrolysis of ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate as a key step in the synthesis of bicyclic heteroaryl-substituted 6-alkylidene penems. [] Penems belong to the β-lactam family of antibiotics, suggesting that 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazoles could serve as valuable intermediates in the preparation of other biologically active compounds.
Q6: Are there any known challenges or limitations associated with the development of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazoles as potential drug candidates?
A6: While the research highlights promising aspects of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazoles, further investigation is necessary to address potential challenges:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(8R,9S,13S,14S)-13-ethyl-3-methoxy-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B41946.png)

![[(8R,9S,13S,14S)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B41948.png)






